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Compound of Interest

Compound Name: AMNO82

Cat. No.: B1224568

For researchers, scientists, and drug development professionals investigating the role of the
metabotropic glutamate receptor 7 (mGIuR7), the allosteric agonist AMNO82 has long been a
critical tool. However, its limitations, including rapid metabolism and potential off-target effects,
have necessitated the exploration of alternative activators. This guide provides a
comprehensive comparison of AMNO082 and its key alternatives, offering a detailed analysis of
their pharmacological properties, supported by experimental data and methodologies, to aid in
the selection of the most appropriate tool for your research needs.

Performance Comparison of mGIluR7 Activators

The following table summarizes the in vitro potency and selectivity of AMNO082 and its primary
alternatives. This data is crucial for designing experiments and interpreting results accurately.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1224568?utm_src=pdf-interest
https://www.benchchem.com/product/b1224568?utm_src=pdf-body
https://www.benchchem.com/product/b1224568?utm_src=pdf-body
https://www.benchchem.com/product/b1224568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Potency o Key
Selectivity o
Compound Type (EC50) at . Characteristic
Profile
mGIuR7 s
Selective for
MGIuR7 over
other mGIuR
subtypes and
selected
ionotropic ]
Orally active and
glutamate )
) . brain penetrant.
AMNO082 Allosteric Agonist 64 - 290 nM[1][2]  receptors.[1] —
api
However, it also P y.
] metabolized.[4]
binds to the
norepinephrine
transporter
(NET) and al-
adrenergic
receptor.[3]
Highly selective
for mGIuR7 over  Potent, orally
] ) a broad range of active, and CNS
CVN636 Allosteric Agonist 7 nM[5][6][7]
other receptors penetrant.[5][6]
and transporters.  [7]
[71(8]
Pan-group IlI
MGIuR Potentiates the
Positive modulator effect of
VU0155094 _ 1.5uM - 3.43 .
Allosteric (mGIluR4, orthosteric
(ML397) HM[4][9] o
Modulator (PAM) MGIURS6, agonists like
mGIuR7, glutamate.
MGIuR8).[4][10]
\Vu0422288 Positive 146 nM[11][12] Pan-group llI More potent than
(ML396) Allosteric MGIUR VU0155094.[13]
Modulator (PAM) modulator Reverses deficits
(mGIluR4, in some Rett

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.medchemexpress.com/amn082.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317946/
https://www.medchemexpress.com/amn082.html
https://www.caymanchem.com/product/28779/amn082
https://pubs.acs.org/doi/10.1021/cn500153z
https://www.medchemexpress.com/cvn636.html
https://www.medchemexpress.com/Targets/mGluR/mglur7/agonist.html
https://pubmed.ncbi.nlm.nih.gov/37077399/
https://pubmed.ncbi.nlm.nih.gov/37077399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107911/
https://www.medchemexpress.com/cvn636.html
https://www.medchemexpress.com/Targets/mGluR/mglur7/agonist.html
https://pubmed.ncbi.nlm.nih.gov/37077399/
https://pubs.acs.org/doi/10.1021/cn500153z
https://www.medchemexpress.com/vu0155094.html
https://pubs.acs.org/doi/10.1021/cn500153z
https://pubmed.ncbi.nlm.nih.gov/25225882/
https://www.medchemexpress.com/vu0422288.html
https://file.medchemexpress.eu/batch_PDF/HY-110190/VU0422288-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4306484/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

MGIuR?, syndrome
MGIuR8).[11][12] models.[11]

Understanding the mGIuR7 Signaling Pathway

Activation of mGIuR7, a class C G-protein coupled receptor (GPCR), initiates a cascade of
intracellular events. As a member of the group IIl mGIuRs, it primarily couples to the Gi/o family
of G-proteins.[14][15] This coupling leads to the inhibition of adenylyl cyclase, resulting in a
decrease in intracellular cyclic AMP (cCAMP) levels.[16] Beyond cAMP modulation, mGIuR7
activation also influences neuronal excitability through the regulation of ion channels, including
the inhibition of N- and P/Q-type voltage-gated calcium channels and the activation of G-
protein-coupled inwardly-rectifying potassium (GIRK) channels.[16] The receptor's function is
further modulated by interactions with intracellular proteins such as PICK1 and Calmodulin.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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